[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7/c1-21-9-4-7(5-10(22-2)12(9)23-3)16-13(19)8(6-11(17)18)15-14(16)20/h4-5,8H,6H2,1-3H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMSNPBUDUTMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid is a heterocyclic compound characterized by its unique imidazolidine structure fused with a trimethoxyphenyl moiety. Its molecular formula is with a molecular weight of 324.29 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.29 g/mol |
| IUPAC Name | 2-[2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid |
| CAS Number | 1910797-59-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor activities, leading to its observed pharmacological effects.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For example:
- Inhibition of COX Enzymes : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Anticancer Activity
Several studies have reported the anticancer potential of imidazolidine derivatives:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit proliferation. Specific derivatives have shown efficacy against breast cancer and leukemia cell lines .
Case Studies
- In Vitro Studies : A study investigating the effects of related imidazolidine compounds on cancer cell lines revealed that certain derivatives significantly reduced cell viability at concentrations as low as 10 µg/mL .
- Animal Models : In vivo studies have indicated that these compounds may reduce tumor growth in xenograft models by modulating apoptotic pathways and inhibiting angiogenesis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, Anticancer | Enzyme inhibition and receptor modulation |
| Imidazole Derivatives | Antifungal, Anticancer | Disruption of cellular processes |
| Imidazo[1,2-a]pyridine | Antiviral | Inhibition of viral replication |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to [2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound's structure allows it to interact with specific cellular pathways involved in cancer cell proliferation and survival. Studies have shown that derivatives of imidazolidinone compounds can induce apoptosis in various cancer cell lines.
- Case Studies : In experiments involving human cancer cell lines, compounds derived from imidazolidinones demonstrated significant cytotoxic activity against breast cancer (MDA-MB-231), colon cancer (HCT116), and lung cancer (A549) cells, with growth inhibition percentages often exceeding 70% .
Pharmaceutical Development
The compound serves as a precursor or intermediate in the synthesis of more complex pharmaceuticals. Its derivatives are being explored for:
- Drug Formulation : The ability to modify its functional groups allows for the development of targeted drug delivery systems.
- Bioavailability Enhancement : Research is ongoing into how the structural modifications can enhance the solubility and absorption of drugs in the body.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Starting Materials : Common precursors include substituted phenols and acetic acid derivatives.
- Reactions : Typical reactions include condensation reactions followed by cyclization processes to form the imidazolidinone structure.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Research Insights
Recent studies have highlighted the compound's potential as a lead structure for developing new anticancer agents. For example:
- In a study focusing on structure-activity relationships (SAR), modifications to the imidazolidinone core significantly impacted biological activity against various cancer types .
- Computational modeling has been used to predict binding affinities to target proteins involved in tumor growth, providing insights into how structural changes can enhance efficacy .
Comparison with Similar Compounds
Core Structural Variations
The imidazolidinone scaffold allows for diverse substitutions, influencing physicochemical and biological properties. Key analogues and their structural differences are summarized below:
Physicochemical Properties
- Solubility : The trimethoxyphenyl group in the target compound introduces polarity, likely improving aqueous solubility compared to alkyl or fluorinated analogues . However, compared to the phenyl-substituted analogue , the methoxy groups may reduce passive diffusion across lipid membranes.
- Melting Points : While direct data for the target compound is unavailable, analogues like 3-(substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline exhibit melting points around 138°C, suggesting crystalline stability in similar structures .
Preparation Methods
Acid Chloride and Benzylidene Derivative Condensation
A method related to imidazolidine derivatives involves reaction of acid chlorides with benzylidene derivatives of heterocyclic compounds under anhydrous conditions:
- Acid chloride (0.01 mol) dissolved in anhydrous dioxane is added to a solution of corresponding benzylidene derivatives in anhydrous pyridine.
- The mixture is stirred for 2 hours, then acidified to pH 3–4 with diluted hydrochloric acid.
- The precipitate is filtered and crystallized from n-butanol or DMF:water mixtures for purification.
Though this exact method is reported for related dioxothiazolidin derivatives, it provides a conceptual framework for synthesizing imidazolidin-4-yl acetic acid derivatives by nucleophilic substitution and ring closure under mild acidic conditions.
Condensation and Cyclization via N-Alkylation
Synthesis of imidazole derivatives with acetic acid side chains often employs:
- N-alkylation of imidazole or imidazolidine precursors with haloacetates (e.g., tert-butyl chloroacetate).
- Subsequent hydrolysis of ester intermediates to yield the free acetic acid.
- Salt formation or crystallization for isolation.
A solvent-free two-step process for imidazol-1-yl-acetic acid hydrochloride (a related compound) involves:
- Solvent-free N-alkylation of imidazole with tert-butyl chloroacetate in the presence of a suitable base.
- Isolation of the tert-butyl ester by simple water suspension and filtration.
- Hydrolysis of the ester in aqueous medium followed by acid treatment to obtain the acid hydrochloride salt.
This method offers advantages like reduced solvent use, high yield (~84%), and purity with minimal impurities (<0.5%).
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The solvent-free N-alkylation method reduces hazardous solvent use, simplifies work-up, and yields high purity products, making it attractive for related imidazolidine derivatives.
- Acid chloride condensation methods require careful control of moisture and acidification steps to ensure ring closure and product crystallization.
- The presence of the 3,4,5-trimethoxyphenyl group may require protection/deprotection steps or selective substitution strategies to avoid side reactions.
- Purification often involves crystallization from mixed solvents like n-butanol or DMF:water mixtures to achieve crystalline solids suitable for research use.
- No detailed step-by-step synthesis of the exact compound was found in publicly accessible literature, indicating it may be synthesized via adaptation of known imidazolidine and imidazole acetic acid synthetic routes.
Q & A
Q. What are the recommended synthetic routes for [2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of 3,4,5-trimethoxyaniline with appropriate carbonyl precursors. Key steps include:
- Cyclization : Formation of the imidazolidinone ring under acidic or basic conditions, with temperature control (60–80°C) to avoid side reactions .
- Acetic Acid Moiety Introduction : Alkylation or coupling reactions (e.g., using bromoacetic acid derivatives) in polar aprotic solvents like DMF, monitored via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Factors : Excess reagents, pH adjustments (e.g., acetic acid catalysis), and inert atmospheres (N₂/Ar) minimize oxidative degradation of the trimethoxyphenyl group .
Q. How can the structure and purity of this compound be validated post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography : HPLC (C18 column, methanol/water mobile phase) to assess purity (>98%) and detect byproducts .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and assess crystallinity .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Antimicrobial Screening : Disk diffusion assays against Staphylococcus aureus and Candida albicans (10–100 µg/mL), comparing zones of inhibition to positive controls (e.g., fluconazole) .
- Enzyme Inhibition : In vitro assays targeting cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential, using UV-Vis spectroscopy to monitor substrate conversion .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yield or impurity issues during synthesis?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design to optimize cyclization (temperature: 70°C vs. 90°C; solvent: DMF vs. THF; catalyst: p-TsOH vs. none) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., slow imidazolidinone ring closure) .
- Byproduct Analysis : LC-MS to characterize impurities (e.g., hydrolyzed acetic acid derivatives) and adjust protecting groups or reaction time .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity, and how can these be systematically studied?
Methodological Answer:
Q. How can contradictory data in biological activity (e.g., high in vitro but low in vivo efficacy) be resolved?
Methodological Answer:
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification (e.g., demethylation of methoxy groups) .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models, adjusting formulation (e.g., PEGylation) to enhance solubility .
- Target Engagement Studies : Use fluorescent probes (e.g., FITC-labeled analogs) to confirm cellular uptake and target binding in vivo .
Q. What advanced analytical methods can elucidate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress, followed by LC-MS/MS to identify degradation products (e.g., ring-opened imidazolidinones) .
- Stability-Indicating Methods : Develop validated HPLC methods (ICH guidelines) with accelerated stability testing (40°C/75% RH for 6 months) .
Q. How can computational and experimental data be integrated to predict novel derivatives with enhanced activity?
Methodological Answer:
- Fragment-Based Drug Design : Screen virtual libraries for fragments with high predicted affinity to the target (e.g., fungal lanosterol demethylase) and synthesize hybrid derivatives .
- Machine Learning : Train models on existing bioactivity data (e.g., MIC values) using descriptors like molecular weight, H-bond donors, and topological polar surface area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
